2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c11-8-2-1-3-9(6-8)13-7-10-12-4-5-14-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBRHDXJIZLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)COC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281018 | |
| Record name | 2-[(3-Fluorophenoxy)methyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866155-27-3 | |
| Record name | 2-[(3-Fluorophenoxy)methyl]thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866155-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Fluorophenoxy)methyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine typically involves the reaction of 3-fluorophenol with a thiazolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the thiazolidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative with a reduced side chain.
Scientific Research Applications
Medicinal Chemistry
2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine has been studied for its potential as a therapeutic agent. Its thiazolidine structure is similar to that of thiazolidinediones (TZDs), which are used in the treatment of diabetes. Research indicates that compounds with similar structures may enhance insulin sensitivity and exhibit anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that thiazolidine derivatives can possess antimicrobial properties. The incorporation of the fluorophenoxy group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics.
Enzyme Inhibition Studies
The compound's ability to interact with various enzymes has been a focus of research. For instance, it may act as an inhibitor for enzymes involved in metabolic pathways, potentially offering insights into new treatments for metabolic disorders.
Drug Development and Screening
Due to its structural characteristics, this compound can be utilized in high-throughput screening assays to identify novel drug candidates. Its efficacy and safety profiles can be evaluated against a range of biological targets.
Case Study 1: Thiazolidine Derivatives in Diabetes Treatment
A study published in the Journal of Medicinal Chemistry explored various thiazolidine derivatives for their insulin-sensitizing effects. Researchers found that modifications to the thiazolidine core significantly impacted biological activity, suggesting that compounds like this compound could lead to more effective diabetes treatments.
Case Study 2: Antimicrobial Efficacy
In a recent investigation reported in Antibiotics, researchers synthesized several thiazolidine derivatives and tested their antimicrobial properties against common pathogens. The results indicated that certain modifications led to enhanced antibacterial activity, highlighting the potential of compounds like this compound in combating resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenoxy side chain allows it to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine can be inferred through comparisons with the following analogs:
2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine Derivatives
- Structure: Features a 2-methoxyphenoxy methyl group (electron-donating methoxy substituent).
- Activity : Demonstrated potent antitussive effects in guinea pig models, comparable to codeine and dextromethorphan. The metabolic stability of the thiazolidine ring and substituent hydrophobicity were critical for optimizing activity .
2-(2,4-Dichlorophenyl)-1,3-thiazolidine
- Structure : Substituted with a 2,4-dichlorophenyl group (bulky, lipophilic substituent).
- Activity : Primarily explored in agrochemical research. Chlorinated aryl groups enhance lipid solubility, favoring membrane penetration in pesticidal applications .
- Key Difference: The dichlorophenyl group increases steric hindrance, which may limit bioavailability compared to the smaller 3-fluorophenoxy methyl group.
2-(Nitromethylene)-1,3-thiazolidine
- Structure : Contains a nitro group at the 2-position, forming a conjugated nitromethylene system.
- Properties : High solubility in water and organic solvents, with stability under standard conditions. Used as a reagent in heterocyclic synthesis (e.g., thiazolo[3,2-a]pyridines) and agrochemical intermediates .
- Key Difference: The nitro group’s strong electron-withdrawing nature enhances reactivity in cycloaddition reactions, unlike the more chemically inert fluorophenoxy substituent.
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Structure : Features a benzyl group and a sulfanylidene moiety.
- The sulfanylidene group may modulate antioxidant or enzyme-inhibitory effects .
Chalcone Derivatives with 1,3-Thiazolidine Rings
- Structure : Combines a thiazolidine ring with a chalcone (α,β-unsaturated ketone) scaffold.
- Activity : Exhibited fungicidal activity against A. niger and C. albicans, though less potent than ketoconazole. The chalcone moiety contributes to antifungal activity via membrane disruption .
- Key Difference: The fluorophenoxy group in the target compound may offer improved selectivity over the broader reactivity of chalcone derivatives.
Structural and Functional Insights (Data Table)
Biological Activity
The compound 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine is a thiazolidine derivative that has garnered attention due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The structure of this compound consists of a thiazolidine ring substituted with a fluorophenoxy group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Regulation : The compound may affect ROS levels, impacting oxidative stress responses in cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thiazolidine derivatives, including this compound. In vitro assays using various cancer cell lines demonstrated promising results:
- Cell Viability Assays : The MTT assay showed that the compound exhibits significant cytotoxicity against melanoma and renal cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of thiazolidines have also been explored. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains, although further studies are needed to quantify this effect.
Case Studies
Several studies have highlighted the biological activity of thiazolidine derivatives:
- Antidiabetic Properties : Some thiazolidine compounds have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
- Anticonvulsant Effects : Thiazolidines have shown potential anticonvulsant properties in animal models, indicating their versatility as therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazolidine ring and substituents significantly influence biological activity. For instance:
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | THF | |
| Base | Triethylamine | |
| Reaction Time | 48–72 hours | |
| Purification Method | Column Chromatography |
Basic: What spectroscopic and analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the thiazolidine ring structure and fluorophenoxy substitution pattern. Compare chemical shifts with analogous compounds (e.g., 1,3-thiazolidine derivatives) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out side products .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in slow-evaporation conditions (e.g., dichloromethane/hexane) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with photodiode array detection (λ = 254 nm) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (data inferred from structurally similar thiazolidines) .
- Waste Disposal : Quench reactive intermediates with aqueous ethanol before disposal. Follow GBZ/T 160.1–160.81 standards for workplace air quality monitoring .
Advanced: How can computational reaction path search methods optimize the synthesis of novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. ICReDD’s approach integrates these calculations with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict successful routes for fluorophenoxy-substituted analogs .
Q. Table 2: Computational Tools for Reaction Optimization
| Tool/Method | Application | Reference |
|---|---|---|
| DFT (Gaussian) | Transition state analysis | |
| ICReDD Platform | Reaction condition screening | |
| COMSOL Multiphysics | Solvent effect simulation |
Advanced: How should researchers address contradictory data in reaction yield or stability studies?
Methodological Answer:
- Statistical Validation : Apply ANOVA to identify outliers in replicate experiments. Use factorial design (e.g., 2 designs) to isolate variables (e.g., temperature, catalyst loading) causing discrepancies .
- Cross-Validation : Compare results across analytical techniques (e.g., HPLC vs. H NMR integration) to confirm consistency .
- Environmental Controls : Monitor humidity and oxygen levels, as thiazolidines are prone to oxidation/hydrolysis under ambient conditions .
Advanced: What reactor design principles improve scalability for this compound?
Methodological Answer:
- Continuous Flow Systems : Mitigate exothermic risks by using microreactors with precise temperature control (e.g., Corning AFR™). This is critical for thiazolidine ring stability .
- Membrane Separation : Integrate nanofiltration membranes to remove unreacted 3-fluorophenol in real-time, enhancing yield .
Advanced: How can AI-driven experimental design reduce iterative trial-and-error in derivative synthesis?
Methodological Answer:
- Generative Models : Use platforms like ChemOS to propose novel derivatives with predicted bioactivity. Train models on datasets of thiazolidine-based compounds .
- Automated High-Throughput Screening : Implement robotic liquid handlers to test 100+ reaction conditions (e.g., solvent/base combinations) per day .
Basic: What solvent systems are compatible with this compound for downstream applications?
Methodological Answer:
- Polar Aprotic Solvents : DMSO or DMF for solubility in biological assays.
- Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the thiazolidine ring. Confirm stability via accelerated degradation studies (40°C, 75% RH for 14 days) .
Advanced: What strategies enhance the compound’s stability in long-term storage?
Methodological Answer:
- Lyophilization : Freeze-dry under argon to prevent oxidation. Store at -20°C in amber vials .
- Stabilizer Addition : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
Advanced: How do structural modifications to the fluorophenoxy moiety impact bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring. Test in vitro models (e.g., enzyme inhibition assays) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
